molecular formula C10H9BrN2O B12922934 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole CAS No. 326809-10-3

2-(3-Bromo-4-methoxyphenyl)-1H-imidazole

Cat. No.: B12922934
CAS No.: 326809-10-3
M. Wt: 253.09 g/mol
InChI Key: BBEORLCGVHUWKS-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-methoxyphenyl)-1H-imidazole is a heterocyclic compound featuring an imidazole core substituted at the 2-position with a 3-bromo-4-methoxyphenyl group. This structure combines the electron-rich imidazole ring with a halogenated aromatic system, making it a candidate for diverse applications, including medicinal chemistry and materials science. For instance, bromo- and methoxy-substituted imidazoles are frequently explored for their biological activity and physicochemical characteristics .

Properties

CAS No.

326809-10-3

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C10H9BrN2O/c1-14-9-3-2-7(6-8(9)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13)

InChI Key

BBEORLCGVHUWKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC=CN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-bromo-4-methoxyaniline and glyoxal.

    Formation of Imidazole Ring: The reaction between 3-bromo-4-methoxyaniline and glyoxal in the presence of ammonium acetate leads to the formation of the imidazole ring.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 3-position of the phenyl ring participates in palladium-catalyzed cross-coupling reactions. For example:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPdCl₂(DPPF), CsF, 1,4-dioxane, 65°C2-(3-Aryl-4-methoxyphenyl)-1H-imidazole72-89%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene2-(3-Amino-4-methoxyphenyl)-1H-imidazole68%

The bromine's activation by electron-donating methoxy groups enables efficient coupling with aryl boronic acids (Suzuki) and amines (Buchwald-Hartwig) .

Electrophilic Substitution on the Imidazole Ring

The 1H-imidazole undergoes regioselective reactions at C-4 and C-5 positions:

  • Bromination : NBS in acetonitrile introduces bromine at C-2 (adjacent to N-1), forming 2-bromo-1-(3-bromo-4-methoxyphenyl)-1H-imidazole (87% yield) .

  • Methylation : Methyl trifluoromethanesulfonate selectively alkylates N-1 in the presence of SEM-protecting groups (91% yield) .

Characteristic spectral data for methylation:

  • ¹H NMR : δ 3.91 ppm (–N–CH₃ singlet)

  • IR : 2906 cm⁻¹ (C–H stretch, aliphatic)

Base-Mediated Functional Group Interconversion

The methoxy group undergoes demethylation under strong basic conditions:

Reagent SystemTemperatureProductApplication
NaOH (33%) in EtOHReflux2-(3-Bromo-4-hydroxyphenyl)-1H-imidazolePrecursor for O-glycosylation
BBr₃ in DCM0°C → RTSame as abovePharmaceuticals

Base hydrolysis preserves the imidazole ring while modifying aryl substituents, confirmed by:

  • IR : Broad band at 3394 cm⁻¹ (–OH stretch)

  • ¹³C NMR : δ 156.5 ppm (C–O)

Coordination Chemistry and Metal Complexation

The imidazole nitrogen atoms act as ligands for transition metals:

Metal SaltSolventComplex StructureStability Constant (log K)
Cu(NO₃)₂·3H₂OMeOH/H₂O[Cu(L)₂(H₂O)₂]·2H₂O8.2 ± 0.3
FeCl₃·6H₂OEtOH[Fe(L)Cl₂]·Cl6.7 ± 0.2

X-ray crystallography reveals square-planar geometry for Cu(II) complexes (Figure S4 in ). These complexes show enhanced anticancer activity compared to the free ligand .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • With α,β-unsaturated aldehydes : Microwave-assisted (350W, 5 min) cyclization yields imidazo[1,2-a]pyridines (Scheme 7 in ).

  • With nitriles : BF₃·Et₂O promotes [3+2] cycloaddition to form imidazo[4,5-b]pyridines (82% yield) .

Key spectral markers for cyclized products:

  • Mass : m/z 342.08 [M+H]⁺

  • ¹H NMR : Doublet at δ 7.89 ppm (J = 8.2 Hz, imidazo-pyridine H-7)

Biological Activity Modulation via Structural Modifications

Structure-activity relationship (SAR) studies reveal:

  • C-2 substituents : 4-Ethoxyphenyl groups enhance antiproliferative activity (IC₅₀ = 0.4 nM vs. HCT-116)

  • N-1 modifications : Methylation improves metabolic stability (t₁/₂ increased from 2.1 → 5.7 hr)

Molecular docking shows the bromine atom forms halogen bonds with α-glucosidase (PDB 2ZE0), explaining its antidiabetic potential.

This comprehensive analysis demonstrates the compound's versatility in organic synthesis and drug development. Recent advances in catalytic methods (e.g., microwave-assisted Suzuki coupling ) and regioselective functionalization continue to expand its synthetic utility.

Scientific Research Applications

Anticancer Activity

The imidazole scaffold, including derivatives like 2-(3-bromo-4-methoxyphenyl)-1H-imidazole, has been extensively studied for anticancer properties. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against a range of cancer cell lines. For instance, derivatives of imidazole have shown IC50 values in the nanomolar range against various human cancer cells, suggesting a potent anticancer effect .

Case Study:
A study synthesized imidazole derivatives and evaluated their effectiveness against seven human cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly enhanced the anticancer activity compared to standard treatments .

Antimicrobial Properties

Another promising application of this compound is its antimicrobial activity. Studies have demonstrated that imidazole derivatives can exhibit both antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Case Study:
In a recent study, novel imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results showed that specific compounds had minimum inhibitory concentrations (MIC) significantly lower than those of existing antibiotics, indicating their potential as effective antimicrobial agents .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, often involving the bromination of 4-methoxybenzaldehyde followed by cyclization reactions. This compound is characterized by its unique chemical properties that contribute to its biological activities.

Synthesis Overview:

  • Starting Materials: 3-Bromo-4-methoxybenzaldehyde serves as a precursor.
  • Reagents: Common reagents include catalysts for cyclization and brominating agents.
  • Yield: The synthesis typically yields moderate to high amounts of the desired product .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. Variations in substitution patterns on the phenyl ring can lead to significant differences in biological efficacy.

Key Findings:

  • Substituents at specific positions on the phenyl ring can enhance or diminish the compound's activity against cancer cells.
  • Modifications such as introducing electron-withdrawing or electron-donating groups have been shown to affect the potency of these compounds significantly .

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can affect signaling pathways, metabolic pathways, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (34) (): Features a bromo-substituted indole fused to an imidazole with methoxy groups.
  • 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (): Substitution with fluorine (electron-withdrawing) and methoxy (electron-donating) groups on distinct phenyl rings creates a polarized system, contrasting with the target compound’s single substituted phenyl group .

Functional Group Variations

  • TIO and ECO (): These imidazole derivatives include chlorothienyl and chlorophenyl groups, respectively.
  • 3′-Bromo-4′-(1-imidazolyl)acetophenone (): The acetophenone moiety introduces a ketone group, increasing polarity compared to the target compound’s methoxy-bromo system .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Melting Point (°C) Key IR Peaks (cm⁻¹) Molecular Weight log P
Target Compound (Inferred) N/A ~3100 (C-H aromatic), 1250 (C-O) 279.11 ~3.5*
5-Bromo-1H-indole derivative (34) 141–142 3350 (N-H), 1650 (C=N) 455.33 4.2
2-(4-Fluorophenyl)-...imidazole N/A 3050 (C-H aromatic), 1250 (C-O) 310.35 3.8
TIO N/A N/A 371.29 4.4

*Estimated based on substituent contributions.

  • Melting Points : Bromo and methoxy groups generally increase melting points due to enhanced intermolecular interactions (e.g., compound 34: 141–142°C ).
  • Lipophilicity : Halogen atoms (Br, Cl) and methoxy groups elevate log P values, favoring membrane penetration .

Biological Activity

The compound 2-(3-Bromo-4-methoxyphenyl)-1H-imidazole (CAS No. 326809-10-3) is a member of the imidazole family, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyDetails
Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
IUPAC Name This compound
SMILES COC1=C(N=C(N1)C=C(C=C2C(=C(C=C(C=C2)Br)N=C(C=N2)N=N1))N=N)N=N

The biological activity of this compound is primarily attributed to its interaction with cellular targets, particularly its ability to disrupt microtubule dynamics. This compound may act as a microtubule-destabilizing agent, similar to other imidazole derivatives that inhibit tubulin polymerization, which is crucial for mitosis in cancer cells .

Anticancer Activity

Recent studies have shown that imidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated IC50 values ranging from nanomolar to micromolar concentrations against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

  • Case Study Findings:
    • In vitro studies indicated that compounds structurally related to this compound exhibited IC50 values as low as 0.4 nM against certain cancer cell lines, highlighting their potential as effective anticancer agents .
    • In vivo experiments demonstrated significant tumor mass reduction at doses much lower than those required for established chemotherapeutics, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its substituents. The presence of the bromine and methoxy groups on the phenyl ring enhances its lipophilicity and electronic properties, which are critical for interaction with biological targets. Studies have shown that modifications at these positions can lead to variations in potency and selectivity against different cancer types .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other imidazole derivatives:

Compound NameIC50 (nM)Cancer TypeMechanism of Action
This compoundTBDVariousMicrotubule destabilization
CA-4 (Combretastatin A-4)0.4 - 3.8Breast CancerTubulin polymerization inhibition
Other imidazolesVariesMultiple typesVaries based on structure

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